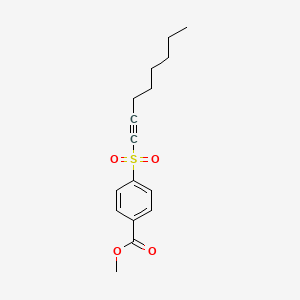
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium is a chemical compound with a complex structure that includes a benzazepine core
Méthodes De Préparation
The synthesis of 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxy and Oxo Groups: These functional groups can be introduced through selective oxidation and hydroxylation reactions.
Propylation: The propyl group can be added via alkylation reactions using propyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Pharmacology: Research focuses on its interaction with various biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium include other benzazepine derivatives. These compounds share a similar core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 7-Hydroxy-8-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
- 8-Hydroxy-7-oxo-1-methyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
- 8-Hydroxy-7-oxo-1-ethyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
Propriétés
Numéro CAS |
646520-26-5 |
|---|---|
Formule moléculaire |
C13H18NO2+ |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
8-hydroxy-1-propyl-2,3,4,5-tetrahydro-1-benzazepin-1-ium-7-one |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14-7-4-3-5-10-8-12(15)13(16)9-11(10)14/h8-9H,2-7H2,1H3/p+1 |
Clé InChI |
AIRLAGDGYBMQRX-UHFFFAOYSA-O |
SMILES canonique |
CCC[N+]1=C2C=C(C(=O)C=C2CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)
![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)

